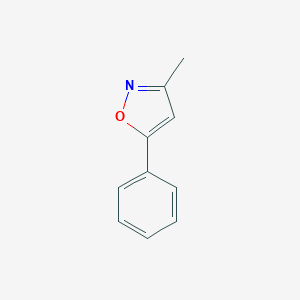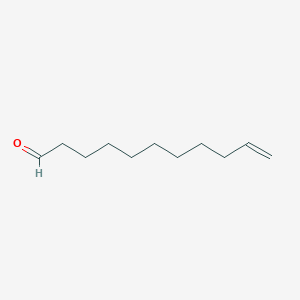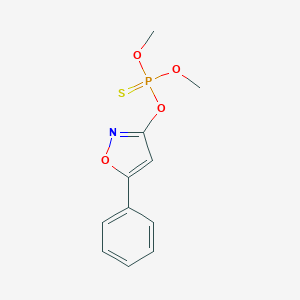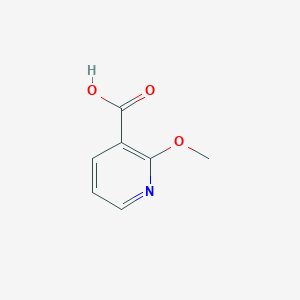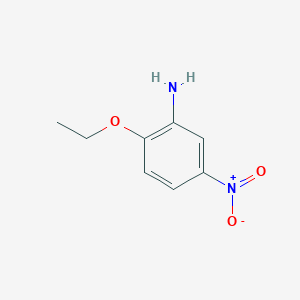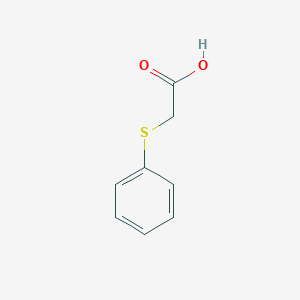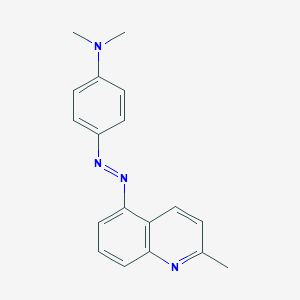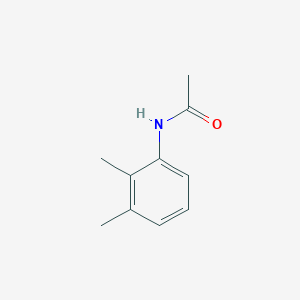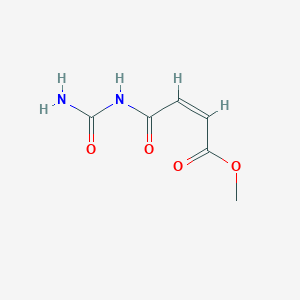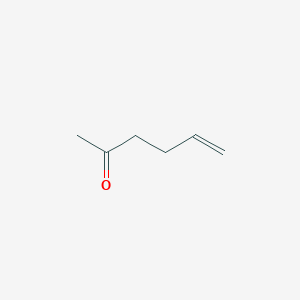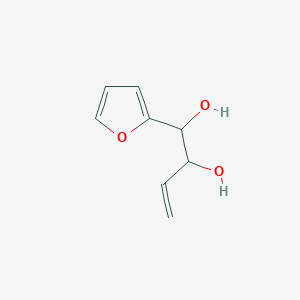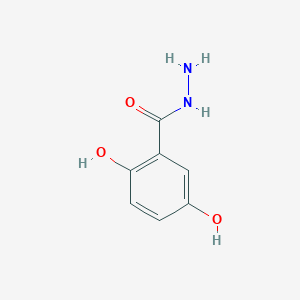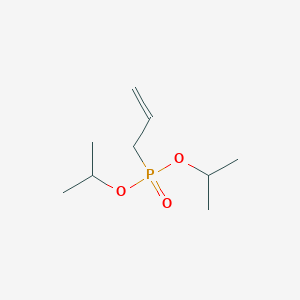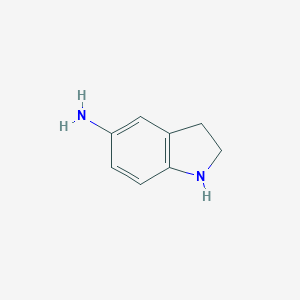
Indolin-5-amina
Descripción general
Descripción
Indolin-5-amine is an organic compound that belongs to the indoline family. Indoline, also known as 2,3-dihydroindole, is a bicyclic organic heterocyclic compound with a benzene ring fused to a five-membered nitrogenous ring. Indolin-5-amine is characterized by an amine group attached to the fifth position of the indoline ring. This compound exhibits aromatic and weakly basic properties, making it a valuable scaffold in medicinal chemistry .
Aplicaciones Científicas De Investigación
Indolin-5-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored as a scaffold for developing new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Safety and Hazards
Direcciones Futuras
Research on indole derivatives, including indolin-5-amine, is ongoing due to their significant biological activities and potential applications in pharmaceuticals and medicinal industries . Future research may focus on developing novel methods for the synthesis of indole derivatives and exploring their biological activities .
Mecanismo De Acción
Target of Action
Indolin-5-amine, like many indole derivatives, is known to bind with high affinity to multiple receptors . These receptors are often proteins that play crucial roles in various biological processes.
Mode of Action
The mode of action of Indolin-5-amine involves its interaction with its targets, leading to changes in the biological processes associated with those targets. The benzene ring of indoline can interact with the amino acid residues of proteins in a hydrophobic manner . The nitrogen atom (NH) in the indoline structure can act as a hydrogen bond donor and acceptor with the amino acid residues of proteins . These interactions can alter the function of the target proteins, leading to the observed biological effects.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives, it is likely that multiple pathways are affected . These could include pathways related to inflammation, viral replication, cancer cell proliferation, oxidative stress, microbial growth, tubercular infection, glucose metabolism, malarial infection, cholinesterase activity, and more .
Pharmacokinetics
The aromatic heterocyclic ring of indoline can improve the physicochemical properties of the compounds compared to other bicyclic structures (eg, the indole ring), because the two rings are non-coplanar, increasing the water solubility and decreasing the lipid solubility of the compounds . This could potentially influence the bioavailability of Indolin-5-amine.
Result of Action
Given the broad range of biological activities associated with indole derivatives, it is likely that indolin-5-amine has multiple effects at the molecular and cellular levels . These could include inhibition of viral replication, reduction of inflammation, inhibition of cancer cell proliferation, reduction of oxidative stress, inhibition of microbial growth, inhibition of tubercular infection, regulation of glucose metabolism, inhibition of malarial infection, and inhibition of cholinesterase activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Indolin-5-amine can be synthesized through various methods, including:
Reduction from Indole: Indole can be reduced to indoline, followed by amination at the fifth position.
Intramolecular Diels–Alder Synthesis: This method involves the cyclization of appropriate precursors to form the indoline ring system.
Catalytic Synthesis: Catalysts such as palladium or iron can be used to facilitate the formation of indoline derivatives.
Industrial Production Methods: Industrial production of indolin-5-amine typically involves large-scale catalytic processes to ensure high yield and purity. The choice of catalysts and reaction conditions is optimized to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Indolin-5-amine undergoes various chemical reactions, including:
Oxidation: Indolin-5-amine can be oxidized to form indole derivatives.
Reduction: Reduction reactions can convert indolin-5-amine to other amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the indoline ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens, sulfonyl chlorides, or alkylating agents.
Major Products: The major products formed from these reactions include various substituted indoline and indole derivatives, which can be further utilized in medicinal chemistry .
Comparación Con Compuestos Similares
Indole: A structurally related compound with a benzene ring fused to a pyrrole ring.
Indoline: The parent compound of indolin-5-amine, lacking the amine group at the fifth position.
Indole-3-acetic acid: A plant hormone derived from indole, involved in plant growth and development.
Uniqueness: Indolin-5-amine is unique due to the presence of the amine group at the fifth position, which imparts distinct chemical and biological properties. This modification enhances its potential as a versatile scaffold in drug design and synthesis .
Propiedades
IUPAC Name |
2,3-dihydro-1H-indol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5,10H,3-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSBIJRLKLHUIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101309309 | |
| Record name | 2,3-Dihydro-1H-indol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101309309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15918-80-6 | |
| Record name | 2,3-Dihydro-1H-indol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15918-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-1H-indol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101309309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


